Benzene, 1-butyl-4-methyl-

Beschreibung

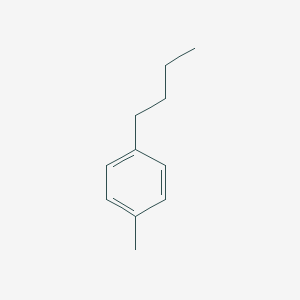

"Benzene, 1-butyl-4-methyl-" (IUPAC name: 1-butyl-4-methylbenzene) is a disubstituted benzene derivative featuring a butyl group at position 1 and a methyl group at position 3. Alkylbenzenes like this are typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions, with steric and electronic effects influencing substitution patterns .

Eigenschaften

IUPAC Name |

1-butyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-4-5-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBKUBSYOVDBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074272 | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595-05-7 | |

| Record name | 1-Butyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1595-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Mode of Action

It is known that benzene derivatives can undergo electrophilic substitution reactions.

Biochemical Pathways

Benzene derivatives are known to undergo reactions such as nitration, bromination, and friedel-crafts alkylation.

Pharmacokinetics

The molecular weight of 1482447 g/mol may influence its bioavailability.

Result of Action

Benzene derivatives can undergo free radical reactions, which may result in various chemical transformations.

Biologische Aktivität

Benzene, 1-butyl-4-methyl- (also known as p-butyl-m-xylene) is a substituted aromatic compound with various applications in industrial and research settings. Understanding its biological activity is critical for assessing its potential impacts on health and the environment. This article synthesizes existing research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

Benzene, 1-butyl-4-methyl- has the following chemical structure:

- Molecular Formula : CH

- Molecular Weight : 148.25 g/mol

- CAS Number : 1595-05-7

The compound features a butyl group and a methyl group attached to a benzene ring, influencing its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that Benzene, 1-butyl-4-methyl- exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential endocrine-disrupting effects. Below is a summary of key findings:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzene derivatives. For instance, compounds similar to Benzene, 1-butyl-4-methyl- have shown effectiveness against various bacterial strains.

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Benzene, 1-butyl-4-methyl- | 8 | 10 |

| E. coli | 8 | 9 |

| S. aureus | 8 | 7 |

| B. subtilis | 8 | 6 |

These results suggest that Benzene, 1-butyl-4-methyl- may possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory Activity

In vivo studies have demonstrated that benzene derivatives can inhibit inflammation. For example, in a carrageenan-induced rat paw edema model, certain derivatives exhibited up to 94.69% inhibition of edema at specific doses . This suggests potential therapeutic applications in treating inflammatory conditions.

Case Study: Occupational Exposure

A study investigating the effects of occupational exposure to BTEX compounds (including benzene derivatives) among petrol station attendants highlighted the health risks associated with prolonged exposure. Symptoms included neurological and respiratory issues, emphasizing the need for monitoring biological exposure indices .

Case Study: Endocrine Disruption Potential

The European Commission's Scientific Committee on Consumer Safety has assessed the endocrine-disrupting potential of butyl compounds, including those structurally related to Benzene, 1-butyl-4-methyl-. Findings indicated that these compounds could interfere with hormonal functions in humans and wildlife .

Research Findings

Recent research has focused on the metabolic pathways and toxicological profiles of benzene derivatives:

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Solvent and Chemical Intermediate

Benzene, 1-butyl-4-methyl- is commonly used as a solvent in various chemical reactions and processes. Its ability to dissolve a wide range of organic compounds makes it valuable in the formulation of paints, coatings, and adhesives. Additionally, it serves as an intermediate in the synthesis of other chemicals, particularly in the production of specialty chemicals and fragrances.

1.2 Additive in Fuels

This compound can be utilized as an additive in fuels to improve combustion efficiency and reduce emissions. Its incorporation into gasoline formulations can enhance octane ratings, making it beneficial for automotive applications.

1.3 Polymer Production

Benzene, 1-butyl-4-methyl- is also employed in the production of polymers and resins. It contributes to the development of materials with desirable properties such as flexibility, durability, and resistance to environmental factors.

Research Applications

2.1 Chemical Research

In academic and industrial research settings, benzene, 1-butyl-4-methyl- is utilized as a model compound for studying electrophilic substitution reactions typical of aromatic compounds. Its reactivity provides insights into reaction mechanisms that are fundamental to organic chemistry.

2.2 Toxicology Studies

Research involving benzene derivatives often focuses on their toxicological profiles. Studies have been conducted to assess the potential health risks associated with exposure to this compound, particularly regarding its effects on human health and the environment.

Synthesis of Functionalized Aromatics

A study demonstrated the use of benzene, 1-butyl-4-methyl- in synthesizing functionalized aromatic compounds through Friedel-Crafts alkylation reactions. The results indicated that varying reaction conditions could significantly affect product yield and selectivity, showcasing its utility in synthetic organic chemistry.

Environmental Impact Assessment

Research has been conducted to evaluate the environmental impact of benzene, 1-butyl-4-methyl-. Investigations into its degradation pathways revealed that this compound can persist in certain environments but can be effectively broken down by specific microbial populations under anaerobic conditions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

1-Methylbutylbenzene (Benzene, 1-methylbutyl)

- Structure : A branched alkyl substituent (1-methylbutyl) attached to benzene.

- Molecular Formula : C₁₁H₁₆ (MW: 148.24 g/mol).

- Substituent positions (para vs. single substitution) also affect electronic properties .

1-Chloro-4-methylbenzene (CAS 106-43-4)

- Structure : Chlorine at position 1 and methyl at position 4.

- Physical Properties: Boiling point data for mixtures involving this compound are reported (e.g., 303.15 K in a mixture with benzyl alcohol). Chlorine’s electron-withdrawing nature increases polarity compared to alkyl groups, raising boiling points and reducing solubility in nonpolar solvents .

1-(Chloromethyl)-4-methylbenzene

- Structure : Chloromethyl and methyl groups in para positions.

- Boiling Point : 474.2 K (pure compound), significantly higher than alkylbenzenes due to the polar chloromethyl group .

Physical and Chemical Properties

Boiling Points and Molecular Weight

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) |

|---|---|---|---|

| 1-Butyl-4-methylbenzene* | C₁₁H₁₆ | ~148.24 | ~430–450 (est.) |

| 1-Methylbutylbenzene | C₁₁H₁₆ | 148.24 | Not reported |

| 1-Chloro-4-methylbenzene | C₇H₇Cl | 126.58 | 303.15 (mixture) |

| 1-(Chloromethyl)-4-methylbenzene | C₈H₉Cl | 140.61 | 474.2 |

*Estimated based on analogs. Linear alkyl chains (butyl) typically have lower boiling points than branched isomers due to reduced surface area .

Reactivity

- Electrophilic Substitution : Methyl and butyl groups are electron-donating, directing incoming electrophiles to the para and ortho positions. In contrast, chlorine (electron-withdrawing) deactivates the ring, slowing reactions like nitration or sulfonation .

- Synthesis : Alkylbenzenes are often synthesized via Friedel-Crafts alkylation, though steric hindrance from bulky groups (e.g., tert-butyl in ) can limit reaction efficiency .

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selectivity

The Friedel-Crafts alkylation remains the most widely employed method for synthesizing 1-butyl-4-methylbenzene. Toluene, activated by its methyl group, undergoes electrophilic substitution with a butylating agent (e.g., 1-chlorobutane) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methyl group directs incoming electrophiles to the para position, minimizing ortho byproducts. However, challenges such as carbocation rearrangements and polyalkylation necessitate careful control of reaction conditions.

Experimental Procedure and Optimization

A representative procedure involves the following steps:

-

Catalyst Activation : Anhydrous AlCl₃ (0.05–0.1 g per gram of toluene) is pre-dried to prevent hydrolysis.

-

Reaction Setup : Toluene and 1-chlorobutane (molar ratio 1:1.2–1.5) are combined in a three-neck flask equipped with a reflux condenser, stirrer, and gas trap for HCl.

-

Catalyst Addition : AlCl₃ is added incrementally under nitrogen to mitigate exothermic side reactions.

-

Reaction Conditions : The mixture is stirred at 40–60°C for 4–6 hours, with progress monitored via TLC (hexane/ethyl acetate 9:1) or GC-MS.

-

Workup : The reaction is quenched with ice water, extracted with dichloromethane, and dried over MgSO₄.

Key Optimization Parameters :

-

Temperature : Elevated temperatures (>60°C) risk carbocation rearrangement, favoring iso-butyl byproducts.

-

Catalyst Loading : Substoichiometric AlCl₃ (10–15 mol%) minimizes side reactions while maintaining efficacy.

-

Solvent : Solvent-free conditions or non-polar solvents (e.g., cyclohexane) improve regioselectivity.

Alternative Alkylation Strategies

Sulfuric Acid-Catalyzed Alkylation

In a modified approach, concentrated H₂SO₄ catalyzes the reaction between toluene and tert-butyl alcohol. For example, 1,4-dimethoxybenzene alkylated with tert-butyl alcohol at room temperature achieved 35–40% yield. Though less common for linear alkyl chains, this method avoids handling hazardous alkyl halides.

Catalyst Systems and Performance

| Catalyst | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| AlCl₃ | 40–60°C, 4–6 h | 65–75 | High activity, cost-effective | Corrosive, aqueous workup |

| HZSM-5 Zeolite | 100–130°C, 2.5–4 h | ~70* | Reusable, non-corrosive | Requires higher temperatures |

| H₂SO₄ | RT, 4–7 min | 35–40 | Mild conditions | Lower yields, solvent-dependent |

*Extrapolated from analogous reactions.

Purification and Characterization

Q & A

Q. What are the recommended synthetic routes for preparing 1-butyl-4-methylbenzene in a laboratory setting?

The compound is typically synthesized via Friedel-Crafts alkylation , where toluene reacts with 1-chlorobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Catalyst activation : Pre-dry AlCl₃ to avoid hydrolysis.

- Reaction monitoring : Use TLC or GC-MS to track alkylation progress.

- Workup : Quench the reaction with ice-cold water, followed by extraction with dichloromethane and drying over MgSO₄. This method leverages the directing effect of the methyl group on toluene, favoring para-substitution .

Q. How can 1-butyl-4-methylbenzene be purified to >95% purity for spectroscopic analysis?

Post-synthesis purification involves:

- Fractional distillation : Isolate the product using a vacuum distillation setup (boiling point ~200–210°C at reduced pressure).

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (99:1) to remove residual alkyl halides or isomers.

- Analytical validation : Confirm purity via ¹H/¹³C NMR (e.g., para-substitution patterns: singlet for methyl, multiplet for butyl chain) and GC-MS (m/z 148 for molecular ion) .

Q. What spectroscopic techniques are critical for characterizing 1-butyl-4-methylbenzene?

- NMR :

- ¹H NMR : Methyl group (δ 2.3 ppm, singlet), butyl chain (δ 0.9–1.6 ppm, multiplet), aromatic protons (δ 6.8–7.2 ppm, doublet for para-substitution).

- ¹³C NMR : Methyl carbon (δ 21 ppm), quaternary aromatic carbon (δ 138 ppm).

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of 1-butyl-4-methylbenzene be addressed?

The methyl and butyl groups are both ortho/para-directing , but steric hindrance from the bulky butyl chain favors para-substitution . To optimize regioselectivity:

Q. How can thermochemical data (e.g., ΔfH°gas) inform reaction optimization for derivatives of 1-butyl-4-methylbenzene?

Thermochemical parameters from NIST Chemistry WebBook (e.g., enthalpy of formation, ΔfH°gas = 45.2 kJ/mol) enable:

- Reaction feasibility assessment : Calculate ΔrG° for proposed syntheses (e.g., sulfonation, halogenation).

- Solvent selection : Use Hansen solubility parameters to match polarity with reaction intermediates.

- Thermal stability : Predict decomposition thresholds during high-temperature reactions (e.g., catalytic cracking) .

Q. How should researchers resolve contradictions in reported yields for 1-butyl-4-methylbenzene oxidation studies?

Discrepancies may arise from solvent effects or catalyst deactivation . Mitigation strategies include:

Q. What role do solvent clusters play in the photochemical behavior of 1-butyl-4-methylbenzene?

Studies on benzene-water-methanol clusters (via supersonic jet ionization at 259.3 nm) reveal:

- Polarization effects : A single water molecule enhances methanol clustering via dipole interactions.

- Laser ionization specificity : Selective detection of benzene-dominated clusters avoids interference from self-aggregated solvents.

- Applications : Design solvent systems for photochemical reactions by tuning cluster stability .

Methodological Notes

- Safety : Waste must be stored separately and processed by certified handlers due to potential environmental toxicity .

- Data validation : Cross-reference thermochemical properties with NIST Standard Reference Data to ensure accuracy .

- Advanced tools : Combine experimental data with computational models (e.g., VSEPR, DFT) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.